molecular formula C8H5Cl2N B3152221 2,4-Dichloro-1-(isocyanomethyl)benzene CAS No. 730964-58-6

2,4-Dichloro-1-(isocyanomethyl)benzene

Cat. No. B3152221
CAS RN: 730964-58-6
M. Wt: 186.03 g/mol
InChI Key: NBHOIQKHEWJXER-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(isocyanomethyl)benzene, also known as 2,4-Dichlorobenzyl isocyanate, is an organic building block containing an isocyanate group . It has a molecular formula of C8H5Cl2N and a molecular weight of 186.03 g/mol. This compound is widely used in the field of scientific research and industry due to its unique properties.


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-1-(isocyanomethyl)benzene consists of a benzene ring substituted with two chlorine atoms and one isocyanomethyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-1-(isocyanomethyl)benzene include a refractive index of n20/D 1.565 (lit.), a boiling point of 273 °C (lit.), and a density of 1.388 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Building Block

“2,4-Dichloro-1-(isocyanomethyl)benzene”, also known as “2,4-Dichlorobenzyl isocyanate”, is an organic building block containing an isocyanate group . This makes it a versatile compound in organic synthesis, where it can be used to construct a variety of complex organic molecules.

Preparation of N-(2,5-dichlorobenzyl)-1-(4-methoxybenzyl)-4,5-dihydro-1H-imidazol-2-amine

This compound may be used in the preparation of N-(2,5-dichlorobenzyl)-1-(4-methoxybenzyl)-4,5-dihydro-1H-imidazol-2-amine . This indicates its potential use in the synthesis of imidazole derivatives, which are known to possess a wide range of biological activities.

Synthesis of DDT Metabolite

A study includes photochemical generation, chemical synthesis and isolation of a compound which was verified to consist of both cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene . This indicates its potential use in environmental science and pollution research.

Photochemical Generation

The compound can be generated photochemically . This suggests its potential use in photochemical studies and applications.

Environmental Science and Pollution Research

The compound has been detected in abiotic and biotic samples . This indicates its potential use in environmental monitoring and pollution research.

Pesticide Research

Given its relation to DDT, a well-known pesticide, this compound could potentially be used in pesticide research .

Safety and Hazards

2,4-Dichloro-1-(isocyanomethyl)benzene is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-1-(isocyanomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHOIQKHEWJXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296645
Record name 2,4-Dichloro-1-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

730964-58-6
Record name 2,4-Dichloro-1-(isocyanomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730964-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-1-(isocyanomethyl)benzene
Reactant of Route 2
2,4-Dichloro-1-(isocyanomethyl)benzene

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